Cupric dichromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

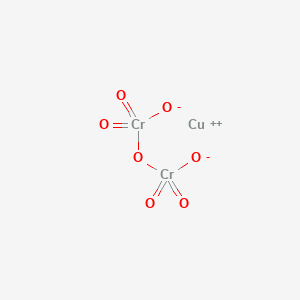

IUPAC Name |

copper;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.7O/q;;+2;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKQUSLYXMWMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-47-3 | |

| Record name | Copper dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Dichromate and Related Chromate Crystals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The existence of a stable, simple crystalline form of cupric dichromate (CuCr₂O₇) is not well-established in peer-reviewed scientific literature. While the compound is listed in several chemical databases, the available data regarding its physical properties are inconsistent. This guide presents the available information on this compound while focusing on the well-characterized and more stable related compound, copper(II) chromate (CuCrO₄), as a reliable reference.

Introduction

Copper-containing compounds are of significant interest in various fields, including catalysis, materials science, and as potential biological agents. The chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions are potent oxidizing agents, and their salts exhibit diverse chemical behaviors. This guide provides a detailed examination of the physical and chemical properties of copper(II) chromate and the reported data for this compound.

The equilibrium between the chromate and dichromate anion in aqueous solution is pH-dependent. In acidic solutions, the dichromate ion is predominant, while the chromate ion is stable in basic or neutral conditions. This equilibrium is a critical factor in the synthesis and stability of their respective salts. The strong oxidizing nature of the dichromate ion may contribute to the apparent instability of a simple salt with copper(II).

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and the more consistently reported data for copper(II) chromate.

Table 1: Reported Physical and Chemical Properties of this compound (CuCr₂O₇)

| Property | Reported Value | Notes |

| Molecular Formula | CuCr₂O₇ | Consistent across sources. |

| Molar Mass | ~279.53 g/mol | Consistent across sources.[1] |

| Appearance | Red-brown triclinic crystals[2] OR Bright orange crystals[3][4] | Inconsistency: Color and crystal system information is conflicting across various chemical databases. No definitive crystal structure has been published in peer-reviewed literature. |

| Solubility in Water | Very soluble[2][3] OR Limited solubility[3] | Inconsistency: Solubility data is contradictory, which is a critical parameter for a simple salt. |

| CAS Number | 13675-47-3 | This identifier is assigned, but robust characterization data linked to it is sparse. |

Table 2: Physical and Chemical Properties of Copper(II) Chromate (CuCrO₄)

| Property | Value | Source(s) |

| Molecular Formula | CuCrO₄ | [1][5][6][7] |

| Molar Mass | ~179.54 g/mol | [5] |

| Appearance | Reddish-brown crystalline solid | [1][5][6][7] |

| Solubility in Water | Insoluble (0.0020 mol/L at 25°C) | [1][6][7] |

| Solubility in other | Soluble in acids and ethanol | [1][5][6] |

| Thermal Stability | Decomposes above 400°C | [1][5][6] |

| Decomposition Product | Copper(II) Chromite (CuCr₂O₄) | [5] |

| CAS Number | 13548-42-0 | [1][5][6][7] |

Chemical Synthesis and Reactions

Synthesis of Copper(II) Chromate

The synthesis of copper(II) chromate typically involves a precipitation reaction from aqueous solutions. One established method is the reaction of a soluble copper(II) salt, such as copper(II) nitrate, with a soluble chromate or dichromate salt, like ammonium dichromate, often in the presence of a base to ensure the chromate form is present.

A study by Zhang et al. demonstrated the preparation of hydrated copper chromate particles via homogeneous precipitation from copper nitrate and ammonium dichromate solutions in the presence of urea, which slowly hydrolyzes to ammonia, raising the pH.[8]

Caption: Synthesis workflow for Copper(II) Chromate.

Thermal Decomposition of Copper(II) Chromate

Copper(II) chromate is thermally stable up to approximately 400°C.[1][5][6] Above this temperature, it undergoes decomposition to form copper(II) chromite (CuCr₂O₄), a stable, grayish-black solid often used as a catalyst in organic synthesis.[5]

Caption: Thermal decomposition pathway of Copper(II) Chromate.

Chromate-Dichromate Equilibrium

The instability of this compound relative to cupric chromate can be contextualized by the underlying aqueous equilibrium of the anions. The dichromate ion is formed by the condensation of two chromate ions under acidic conditions. This reaction is reversible, favoring chromate in basic conditions. The synthesis of a specific salt is therefore highly dependent on controlling the pH of the reaction medium.

Caption: pH-dependent equilibrium between chromate and dichromate ions.

Experimental Protocols

The following sections detail generalized methodologies for the characterization of these materials.

Protocol for Synthesis of Copper(II) Chromate

This protocol is a generalized procedure based on precipitation methods.[8][9]

-

Preparation of Solutions:

-

Prepare a 1.0 M solution of copper(II) sulfate (CuSO₄·5H₂O) in deionized water.

-

Prepare a 0.5 M solution of ammonium dichromate ((NH₄)₂Cr₂O₇) in deionized water.

-

-

Conversion to Chromate: Slowly add a 10% aqueous ammonia solution to the ammonium dichromate solution with constant stirring. The color will change from orange to yellow, indicating the conversion of dichromate to chromate ions.

-

Precipitation: While rapidly stirring, slowly add the ammonium chromate solution to the copper(II) sulfate solution. A reddish-brown precipitate of copper(II) chromate will form immediately.

-

Isolation and Purification:

-

Continue stirring for 10-15 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove soluble impurities.

-

Wash with ethanol to facilitate drying.

-

-

Drying: Dry the resulting solid in an oven at 100-120°C until a constant weight is achieved. The final product is a fine, reddish-brown powder of CuCrO₄.

Protocol for Thermal Analysis

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of a material.[10][11][12]

-

Sample Preparation: Place 5-10 mg of the finely ground, dried copper(II) chromate powder into an alumina TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Set the atmosphere to a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Program a heating ramp from 30°C to 800°C at a rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the mass loss step indicates the beginning of decomposition. The residual mass corresponds to the thermally stable product, copper(II) chromite.

Protocol for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][13][14]

-

Crystal Growth: High-quality single crystals are paramount. This can be achieved through slow evaporation of a dilute solution, slow cooling of a saturated solution, or hydrothermal synthesis methods. For a substance like copper(II) chromate, this is challenging due to its low solubility.

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

-

Mount the crystal on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

A preliminary data set is collected to determine the unit cell parameters and crystal system.

-

A full data collection is performed by rotating the crystal through a series of angles, recording the diffraction pattern at each step.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial model of the atomic positions.

-

This model is then refined against the experimental data to optimize atomic coordinates, bond lengths, and bond angles, resulting in a final, detailed crystal structure.[15]

-

This document is intended for informational purposes for a technical audience. All chemical procedures should be conducted with appropriate safety precautions, including personal protective equipment, in a certified laboratory setting.

References

- 1. copper chromate | 13548-42-0 [chemicalbook.com]

- 2. fiveable.me [fiveable.me]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. webqc.org [webqc.org]

- 5. Copper(II) Chromate [studfile.net]

- 6. Cas 13548-42-0,copper chromate | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. youtube.com [youtube.com]

- 10. epfl.ch [epfl.ch]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

An In-depth Technical Guide to the Molecular Structure and Bonding in Cupric Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of cupric dichromate (CuCr₂O₇). While a definitive single-crystal X-ray structure of simple this compound or its hydrates is not currently available in the published literature, this document compiles and analyzes existing data to present a robust model of its structural characteristics. The guide covers the well-established geometry of the dichromate anion, the typical coordination environments of the copper(II) cation, and spectroscopic analyses. Detailed experimental protocols for the synthesis of related compounds and a discussion of the compound's thermal properties are also included to support further research and application.

Introduction

This compound, with the chemical formula CuCr₂O₇, is an inorganic compound composed of copper(II) cations (Cu²⁺) and dichromate anions (Cr₂O₇²⁻). It is known as a reddish-brown or orange crystalline solid.[1] The compound is of interest in various fields, including its use as a corrosion inhibitor, a wood preservative, and in the preparation of catalysts. Understanding its molecular structure and bonding is crucial for elucidating its mechanism of action and for the rational design of new materials and applications.

This guide addresses the current state of knowledge regarding the structure of this compound, drawing from data on the dichromate anion, the coordination chemistry of copper(II), and spectroscopic studies.

Molecular Structure and Bonding

As of this publication, a single-crystal X-ray diffraction study for this compound (CuCr₂O₇) or its common dihydrate (CuCr₂O₇·2H₂O) has not been reported. This absence of precise crystallographic data prevents a definitive description of the unit cell, space group, and the specific bond lengths and angles between the cupric ion and the dichromate anion in the solid state. However, a significant amount of information can be inferred from the known structures of the constituent ions and related compounds.

The Dichromate Anion (Cr₂O₇²⁻)

The structure of the dichromate anion is well-characterized. It consists of two corner-sharing CrO₄ tetrahedra. The geometry is not linear, with the bridging Cr-O-Cr bond forming a distinct angle. The terminal chromium-oxygen bonds are shorter and stronger than the bridging chromium-oxygen bonds.

// Nodes Cr1 [label="Cr", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cr2 [label="Cr", pos="2.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_bridge [label="O", pos="1.25,0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.8,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", pos="-0.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="3.3,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O5 [label="O", pos="1.7,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O6 [label="O", pos="3.0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cr1 -- O_bridge [label="~179 pm"]; Cr2 -- O_bridge; Cr1 -- O1 [label="~163 pm"]; Cr1 -- O2; Cr1 -- O3; Cr2 -- O4 [label="~163 pm"]; Cr2 -- O5; Cr2 -- O6;

// Invisible nodes and edges for angle angle_start [pos="0,0.8!", style=invis]; angle_end [pos="2.5,0.8!", style=invis]; angle_start -> O_bridge [style=invis]; O_bridge -> angle_end [label=" ~126°", style=invis, fontcolor="#202124"]; } .dot

Caption: Molecular structure of the dichromate (Cr₂O₇²⁻) anion.

Table 1: Typical Bond Parameters for the Dichromate Anion

| Bond/Angle | Typical Value | Description |

| Cr-O (terminal) | ~163 pm | Shorter, stronger bonds within the tetrahedra. |

| Cr-O (bridging) | ~179 pm | Longer, weaker bonds to the shared oxygen. |

| ∠ Cr-O-Cr | ~126° | The angle formed by the two tetrahedra. |

The Cupric Cation (Cu²⁺) and Its Coordination Environment

The Cu²⁺ ion has a d⁹ electronic configuration, which makes it susceptible to Jahn-Teller distortion. This effect typically leads to distorted coordination geometries rather than perfect octahedral or tetrahedral environments. Common coordination numbers for Cu(II) are 4, 5, and 6, with the following geometries being prevalent:

-

Distorted Octahedral (4+2 coordination): Four short equatorial bonds and two longer axial bonds.

-

Square Pyramidal (5-coordinate): The copper ion sits slightly above the base of a square pyramid.

-

Trigonal Bipyramidal (5-coordinate): Less common than square pyramidal but observed in some complexes.

In the absence of a crystal structure for simple CuCr₂O₇, we can examine the structure of a known copper(II) dichromate complex to understand the potential coordination mode. A study on a complex with a Schiff base ligand (N,N'-bis(2-pyridylmethylene)butane-1,4-diamine, hereafter L) revealed a monoclinic crystal system with space group P2₁/c.[2][3] In this compound, the dichromate anion coordinates to the central Cu(II) ion through one of its terminal oxygen atoms.[2][3] The copper ion is also chelated by the organic ligand, resulting in a distorted coordination environment.[2][3]

This demonstrates that the dichromate ion can act as a monodentate ligand, bonding to the copper center. In simple this compound, the dichromate ions would likely bridge multiple copper centers, forming a polymeric lattice. The coordination sphere of the copper would be completed by oxygen atoms from several neighboring dichromate anions.

// Edges edge [color="#5F6368", dir=both, arrowtail=dot, arrowhead=none]; Cr2O7_1 -> Cu [label="Coordination Bond"]; Cr2O7_2 -> Cu; Cr2O7_3 -> Cu; H2O_1 -> Cu [style=dashed, label="Possible in Hydrates"]; H2O_2 -> Cu [style=dashed];

// Logical relationship {rank=same; Cr2O7_1; Cr2O7_2; Cr2O7_3; H2O_1; H2O_2;} Cu -> {Cr2O7_1, Cr2O7_2, Cr2O7_3, H2O_1, H2O_2} [style=invis]; } .dot

Caption: Plausible coordination of Cu(II) in a hydrated dichromate lattice.

Experimental Protocols

Detailed experimental procedures for the synthesis of high-purity this compound crystals are not extensively documented. However, general precipitation methods are reported. The following protocol is a generalized procedure based on common inorganic synthesis techniques for related compounds.

Synthesis of this compound by Precipitation

This protocol describes a general method for synthesizing this compound via a metathesis reaction between a soluble copper(II) salt and a soluble dichromate salt.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, hot plate, filtration apparatus (Büchner funnel)

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a stoichiometric amount of copper(II) nitrate trihydrate in a minimum amount of warm deionized water in a beaker with magnetic stirring.

-

Solution B: In a separate beaker, dissolve a molar equivalent of sodium dichromate dihydrate in deionized water.

-

-

Precipitation:

-

Slowly add Solution B to Solution A with vigorous stirring. A precipitate of this compound should form.

-

The reaction can be represented by the equation: Cu(NO₃)₂ (aq) + Na₂Cr₂O₇ (aq) → CuCr₂O₇ (s) + 2 NaNO₃ (aq)

-

-

Digestion and Isolation:

-

Gently heat the mixture with stirring for approximately 30-60 minutes. This process, known as digestion, can help to increase the particle size of the precipitate.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

-

Washing and Drying:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid several times with small portions of cold deionized water to remove soluble byproducts like sodium nitrate.

-

Follow with a wash of ethanol to facilitate drying.

-

Dry the resulting solid in a desiccator or in a drying oven at a low temperature (e.g., 70-80 °C).

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_A [label="Prepare Solution A:\nCu(NO₃)₂ in H₂O"]; prep_B [label="Prepare Solution B:\nNa₂Cr₂O₇ in H₂O"]; mix [label="Mix Solutions A and B\n(Vigorous Stirring)"]; precipitate [label="Precipitate Forms", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; digest [label="Digest Precipitate\n(Gentle Heating)"]; cool [label="Cool to Room Temp\n& Ice Bath"]; filter [label="Vacuum Filtration"]; wash_water [label="Wash with Cold H₂O"]; wash_etoh [label="Wash with Ethanol"]; dry [label="Dry Solid Product"]; end [label="End: CuCr₂O₇", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_A; start -> prep_B; prep_A -> mix; prep_B -> mix; mix -> precipitate; precipitate -> digest; digest -> cool; cool -> filter; filter -> wash_water; wash_water -> wash_etoh; wash_etoh -> dry; dry -> end; } .dot

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic and Thermal Properties

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the structure of polyatomic ions. The NIST Chemistry WebBook provides an infrared spectrum for a hydrated form of this compound. The key vibrational modes for the dichromate anion involve the stretching and bending of the Cr-O bonds.

Table 2: Predicted Vibrational Modes for the Dichromate Anion

| Wavenumber Range (cm⁻¹) | Assignment | Description |

| 950 - 880 | ν(Cr=O) terminal, asymmetric & symmetric stretch | Stretching of the short, terminal chromium-oxygen bonds. |

| 800 - 750 | ν(Cr-O-Cr) asymmetric stretch | Asymmetric stretching of the bridging Cr-O-Cr bond. |

| 600 - 500 | ν(Cr-O-Cr) symmetric stretch | Symmetric stretching of the bridging Cr-O-Cr bond. |

| 450 - 200 | δ(O-Cr-O) and δ(Cr-O-Cr) bending modes | Bending and deformation modes of the anion framework. |

The presence of the Cu-O bond would introduce additional vibrational modes, typically in the far-infrared region (below 600 cm⁻¹). In hydrated forms, broad absorption bands corresponding to O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) of water molecules would also be present.

Electronic Spectroscopy (UV-Vis)

The electronic spectrum of this compound is expected to be dominated by two main features:

-

Ligand-to-Metal Charge Transfer (LMCT): Intense absorptions in the UV and near-visible region (typically < 500 nm) corresponding to the transfer of an electron from an oxygen p-orbital of the dichromate to a d-orbital of the Cr(VI) center. This is responsible for the characteristic orange color of the dichromate ion.

-

d-d Transitions: Weaker, broad absorptions in the visible or near-infrared region (typically 600-900 nm) arising from electronic transitions between the d-orbitals of the Cu(II) ion. The position and shape of this band are sensitive to the coordination geometry around the copper center.

Thermal Analysis

Conclusion

This technical guide has synthesized the available information on the molecular structure and bonding of this compound. While the lack of a definitive single-crystal X-ray structure for CuCr₂O₇ or its hydrates remains a significant knowledge gap, a consistent model can be proposed based on the known structures of the dichromate anion and the predictable coordination behavior of the Cu(II) ion. The dichromate anion features two corner-sharing tetrahedra with distinct bridging and terminal Cr-O bonds. The Cu(II) center is likely coordinated by multiple oxygen atoms from neighboring dichromate anions in a distorted geometry, forming a polymeric lattice. Spectroscopic data aligns with this model, showing characteristic vibrations of the Cr₂O₇²⁻ unit. The provided synthesis protocol offers a foundation for the preparation of this compound for further experimental investigation, which is necessary to fully elucidate its detailed solid-state structure and properties.

References

An In-depth Technical Guide on the Solubility of Cupric Dichromate in Organic Solvents

Disclaimer: Publicly available quantitative data on the solubility of cupric dichromate (CuCr₂O₇) in pure organic solvents is exceedingly scarce. Much of the available literature focuses on its properties in aqueous systems or its reactive nature. This guide synthesizes the available information, provides data on analogous compounds to infer potential solubility characteristics, and outlines the significant chemical reactivity of cuprC dichromate that impacts its solubility.

Introduction to this compound

This compound is an inorganic compound with the chemical formula CuCr₂O₇. It is a potent oxidizing agent, a property that significantly influences its interaction with organic solvents. While some sources describe it as being soluble in water, information regarding its solubility in organic media is not well-documented.[1] The inherent reactivity of the dichromate ion often leads to oxidation of the organic solvent rather than simple dissolution.[2][3]

Solubility Data of Analogous Compounds

To provide a framework for understanding the potential solubility of this compound, this section presents data for other copper(II) salts and dichromate salts in various organic solvents. It is important to note that these are only approximations, and the actual solubility of this compound may vary significantly.

Table 1: Quantitative Solubility of Anhydrous Copper(II) Chloride (CuCl₂) in Various Organic Solvents [4]

| Organic Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 0 | 56.5 |

| Methanol | 10 | 57.4 |

| Methanol | 20 | 58.6 |

| Methanol | 30 | 60.0 |

| Methanol | 40 | 61.8 |

| Methanol | 50 | 64.4 |

Table 2: Qualitative Solubility of Copper(II) Salts in Various Organic Solvents [4][5]

| Copper Salt | Organic Solvent | Solubility | Notes |

| Copper(II) Chloride | Ethanol | Insoluble | |

| Copper(II) Chloride | Acetone | Insoluble | |

| Copper(II) Chloride | Acetonitrile | Soluble | Forms stable complexes |

| Copper(II) Chloride | Dichloromethane | Slightly Soluble | |

| Copper(II) Chloride | Diethyl Ether | Slightly Soluble | |

| Copper(II) Chloride | Dimethylformamide (DMF) | Soluble | |

| Copper(II) Chloride | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Copper(II) Chloride | Pyridine | Soluble | |

| Copper(II) Chloride | Tetrahydrofuran (THF) | Sparingly Soluble | Refluxing may be required |

| Copper(II) Fluoride | Not Specified | Slightly Soluble | |

| Copper(I) Chloride | Not Specified | Very Slightly Soluble |

Table 3: Solubility of Potassium Dichromate (K₂Cr₂O₇) in Organic Solvents [2][6][7]

| Organic Solvent | Solubility |

| Alcohol | Insoluble |

| Acetone | Insoluble |

The data on analogous compounds suggest that copper(II) salts can be soluble in polar aprotic solvents like DMF and DMSO, and in coordinating solvents like acetonitrile and pyridine.[4] However, the insolubility of potassium dichromate in alcohols and acetone indicates that the dichromate ion itself has a strong preference for aqueous or highly polar environments.[2][6]

Reactivity of this compound with Organic Solvents

A critical consideration when attempting to dissolve this compound in organic solvents is its strong oxidizing nature. The chromium in the dichromate ion is in the +6 oxidation state, making it a powerful oxidizing agent.[2] This can lead to chemical reactions with many organic solvents, particularly those that are easily oxidized, such as alcohols and aldehydes.[3]

For instance, potassium dichromate is known to oxidize primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones.[2][6] It is highly probable that this compound would exhibit similar reactivity. Therefore, instead of a simple dissolution process, a redox reaction may occur, consuming the this compound and altering the solvent. This reactivity is a significant factor limiting the straightforward determination of its solubility in many common organic solvents. One source explicitly warns to be careful when handling and storing copper dichromate to avoid contact with other chemicals, especially organic substances, to prevent dangerous reactions.[1]

Experimental Protocol for Solubility Determination

For organic solvents that are resistant to oxidation, the solubility of this compound can be determined using established methods for inorganic salts. The isothermal saturation method is a common and reliable technique.[4][8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed, inert sample vials

-

Centrifuge

-

Micropipettes

-

Appropriate analytical instrumentation for determining the concentration of dissolved copper or chromium (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometry).

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature to ensure a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume or mass of the clear, saturated supernatant using a pre-heated/cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Concentration Analysis: Determine the concentration of the dissolved this compound in the extracted sample using a suitable analytical technique. Calibration with standard solutions of known concentrations is essential for accurate quantification.

-

Solubility Calculation: Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Visualizations

Caption: Experimental workflow for determining this compound solubility.

Caption: Interaction pathways of this compound with organic solvents.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Potassium dichromate - Sciencemadness Wiki [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. skylighter.com [skylighter.com]

- 6. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 7. Potassium Dichromate | K2Cr2O7 | CID 24502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal Decomposition of Solid Cupric Dichromate: A Technical Overview

A comprehensive analysis of the thermal decomposition pathway of solid cupric dichromate (CuCr₂O₇) remains a subject of limited investigation in publicly accessible scientific literature. Extensive searches for detailed thermal analysis data, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have not yielded specific quantitative results, such as decomposition temperatures, mass loss percentages, or definitive intermediate and final products for this particular compound.

This technical guide, therefore, aims to provide a foundational understanding by presenting available information on this compound and offering a detailed examination of the thermal decomposition of a closely related and well-documented compound, ammonium dichromate ((NH₄)₂Cr₂O₇). The decomposition of ammonium dichromate provides valuable insights into the behavior of the dichromate ion upon heating and the formation of chromium(III) oxide, a likely product in the decomposition of this compound.

This compound (CuCr₂O₇): General Information

This compound, also known as copper(II) dichromate, is an inorganic compound with the chemical formula CuCr₂O₇. It is a dark blue crystalline solid that is insoluble in water but soluble in hydrochloric acid and nitric acid.[1] Due to its chemical properties, it finds applications as a raw material for pigments and as a chemical reagent.[1]

Thermal Decomposition of a Related Compound: Ammonium Dichromate ((NH₄)₂Cr₂O₇)

The thermal decomposition of ammonium dichromate is a well-known and visually dramatic chemical reaction, often referred to as the "volcano" experiment. When heated, the orange-red crystals decompose exothermically to produce green chromium(III) oxide, nitrogen gas, and water vapor.

The overall balanced chemical equation for the thermal decomposition of ammonium dichromate is:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

This reaction is a redox process where the ammonium ion is oxidized and the dichromate ion is reduced.

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of solids like ammonium dichromate typically involves the following key experimental techniques:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The sample (typically 5-10 mg) is heated at a constant rate (e.g., 10 °C/min) in a furnace, and the mass loss is recorded. This data provides information on the different stages of decomposition.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[2][3] This analysis reveals whether the decomposition processes are endothermic (heat-absorbing) or exothermic (heat-releasing).[2][3]

-

Evolved Gas Analysis (EGA): The gases produced during decomposition are often analyzed using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous products at each stage.

-

X-ray Diffraction (XRD): The solid residues at different stages of decomposition are analyzed by XRD to determine their crystalline structure and identify the solid intermediate and final products.

Visualization of the Decomposition Pathway

The logical flow of the thermal decomposition of ammonium dichromate can be represented as follows:

Anticipated Decomposition of this compound

Based on the behavior of other metal dichromates and copper salts, the thermal decomposition of solid this compound (CuCr₂O₇) would likely proceed through a redox reaction. The dichromate ion (Cr₂O₇²⁻) would act as the oxidizing agent, and the final solid products would likely be a mixture of copper and chromium oxides. The exact stoichiometry and the nature of the gaseous products would require experimental determination through techniques like TGA-MS and XRD analysis of the residue.

Further research is required to fully elucidate the specific thermal decomposition pathway of solid this compound. Researchers and scientists interested in this area are encouraged to perform detailed thermal analysis studies to contribute to the scientific understanding of this compound.

References

Cupric Dichromate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and potential biological implications of cupric dichromate for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula CuCr₂O₇, is an inorganic compound composed of cupric (Cu²⁺) and dichromate (Cr₂O₇²⁻) ions. While not as extensively studied as some other copper or chromate compounds, its unique combination of a bioactive transition metal and a strong oxidizing agent warrants a closer examination of its chemical and biological characteristics. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis, physicochemical properties, and the toxicological considerations relevant to drug development and scientific research. The historical discovery of this specific compound is not well-documented in readily available literature; therefore, this guide will focus on its technical aspects.

Synthesis and Experimental Protocols

This compound is typically synthesized via a precipitation reaction involving a soluble copper(II) salt and a soluble dichromate salt.[1] The following protocol outlines a general method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) or Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of copper(II) nitrate by dissolving a stoichiometric amount of Cu(NO₃)₂·3H₂O in deionized water.

-

In a separate beaker, prepare a solution of sodium dichromate or ammonium dichromate by dissolving a corresponding stoichiometric amount in deionized water.

-

-

Precipitation:

-

Slowly add the copper(II) nitrate solution to the dichromate solution while stirring continuously.

-

A reddish-brown precipitate of this compound will form.[2] The reaction can be represented by the following equation: Cu(NO₃)₂(aq) + Na₂Cr₂O₇(aq) → CuCr₂O₇(s) + 2NaNO₃(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the solid this compound from the supernatant by filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities, such as sodium nitrate.

-

Further washing with a small amount of ethanol can aid in the drying process.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80°C) to avoid decomposition.

-

-

Characterization:

-

The final product should be a reddish-brown crystalline solid.[3]

-

Characterization can be performed using techniques such as Infrared (IR) spectroscopy to confirm the presence of dichromate and copper-oxygen bonds, and X-ray diffraction (XRD) to determine the crystal structure.

-

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CuCr₂O₇ | [4] |

| Molecular Weight | 279.53 g/mol | [4] |

| Appearance | Reddish-brown triclinic crystals | [3][5] |

| Odor | Odorless | [5] |

| Density | 2.286 g/cm³ | [1] |

| Melting Point | Decomposes on heating | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Very soluble | [1][3] |

| Alcohol | Insoluble | [6] |

| Acetone | Insoluble | [6] |

| Hydrochloric Acid | Soluble | [1] |

| Nitric Acid | Soluble | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Shows characteristic vibrational bands for the Cr-O and Cr-O-Cr bonds of the dichromate anion. | [7] |

| UV-Vis Spectroscopy | Aqueous solutions exhibit absorption maxima characteristic of the dichromate ion, typically in the UV and visible regions.[8][9] |

Potential Biological Interactions and Signaling Pathways

The biological activity of this compound is expected to be a composite of the effects of its constituent ions: the cupric (Cu²⁺) ion and the hexavalent chromium (Cr⁶⁺) in the dichromate ion. Both ions are known to have significant biological and toxicological effects.

Copper Ion (Cu²⁺) Mediated Pathways

Copper is an essential trace element, but in excess, it can be toxic. Copper ions are known to play a role in various cellular signaling pathways.[10]

-

Oxidative Stress: Copper ions can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[11] This can induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

MAPK Pathway: Copper has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[11][12]

-

NF-κB Signaling: Copper can also modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.[13]

-

Cuprotosis: A recently described form of regulated cell death, termed "cuprotosis," is triggered by the accumulation of copper and the subsequent aggregation of lipoylated mitochondrial proteins.[11]

Dichromate Ion (Cr₂O₇²⁻) Mediated Pathways

Hexavalent chromium compounds are well-established carcinogens and genotoxins.[14][15] The dichromate ion can enter cells through anion transport channels.[16]

-

Genotoxicity: Once inside the cell, Cr(VI) is reduced to reactive intermediates and ultimately to the more stable Cr(III). During this process, various forms of DNA damage can occur, including DNA adducts, strand breaks, and oxidative damage.[16][17][18]

-

Apoptosis: The DNA damage and oxidative stress induced by hexavalent chromium can trigger apoptotic pathways, leading to programmed cell death.[11]

The combined presence of both copper and dichromate ions in this compound suggests a potential for synergistic toxicity.

Visualizing Workflows and Pathways

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Potential Cellular Effects

Caption: A diagram illustrating the potential cellular effects of this compound through its constituent ions.

Conclusion

This compound is a compound with interesting chemical properties stemming from the presence of both copper(II) and dichromate ions. While its direct applications in drug development are not established, understanding its synthesis, properties, and potential biological activities is crucial for researchers in toxicology, materials science, and inorganic chemistry. The significant genotoxicity associated with hexavalent chromium necessitates careful handling and consideration of its environmental and health impacts. Further research is needed to fully elucidate the specific cellular signaling pathways directly affected by this compound and to explore any potential for synergistic effects between its constituent ions.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. copper dichromate | 13675-47-3 [chemicalbook.com]

- 4. Copper dichromate | Cr2CuO7 | CID 21872975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 7. Copper dichromate [webbook.nist.gov]

- 8. UV-Vis Spectrum of Copper (II) Sulfate | SIELC Technologies [sielc.com]

- 9. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 10. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 16. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity of tri- and hexavalent chromium compounds in vivo and their modes of action on DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Cupric dichromate CAS number and chemical identifiers.

This technical guide provides a comprehensive overview of cupric dichromate, with a focus on its chemical identity, synthesis, and the biological implications of its constituent ions. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound.

Chemical Identifiers and Physicochemical Properties

This compound, a compound containing copper in its +2 oxidation state and the dichromate anion, is a subject of interest due to the distinct and potent biological activities of its components. While information on the biological effects of this compound as a single entity is limited, the well-documented properties of cupric ions and hexavalent chromium provide a basis for understanding its potential interactions in biological systems.

Two primary CAS numbers are associated with this compound: 13675-47-3 for the anhydrous form and 7789-07-3 , which may refer to a hydrated form or be used interchangeably.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13675-47-3[1] |

| 7789-07-3[2] | |

| Molecular Formula | Cr₂CuO₇[1] |

| Molecular Weight | 279.53 g/mol [1] |

| IUPAC Name | copper;oxido-(oxido(dioxo)chromio)oxy-dioxochromium[1] |

| Synonyms | Copper(II) dichromate, Cupric bichromate, Bichromic acid copper(II) salt[1][] |

| InChI Key | IQKQUSLYXMWMQZ-UHFFFAOYSA-N[] |

| EINECS | 237-161-3[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Red-brown triclinic crystals | [4] |

| Solubility | Very soluble in water | [4] |

| Density | 2.286 g/cm³ | [4] |

Synthesis and Experimental Protocols

Laboratory Synthesis of this compound

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of copper(II) nitrate (Cu(NO₃)₂).

-

Prepare a saturated aqueous solution of sodium dichromate (Na₂Cr₂O₇).

-

-

Reaction:

-

Slowly add the sodium dichromate solution to the copper(II) nitrate solution with constant stirring.

-

A precipitate of this compound will form. The reaction is: Cu(NO₃)₂(aq) + Na₂Cr₂O₇(aq) → CuCr₂O₇(s) + 2NaNO₃(aq).[4]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold distilled water to remove soluble impurities.

-

Further purification can be achieved by recrystallization from a minimal amount of hot water.

-

Dry the purified crystals in a desiccator.

-

Note: Hexavalent chromium compounds are carcinogenic and highly toxic. All handling of this compound and its precursors should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5]

Genotoxicity Assessment of the Dichromate Ion (Ames Test)

The mutagenic potential of the dichromate ion is a critical consideration. The Ames test is a widely used method to assess the mutagenicity of chemical compounds. A study on copper(II) chromate and dichromate complexes with polypyridines utilized this test.[6]

Experimental Protocol (Adapted from Szyba et al., 1992):

-

Bacterial Strains: Utilize Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs and are sensitive to reversion mutations caused by frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme inducer like Aroclor 1254. This is crucial as some compounds only become mutagenic after metabolic processing.

-

Plate Incorporation Assay:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound solution (this compound dissolved in a suitable solvent like water or DMSO at various concentrations), and 0.5 mL of S9 mix (if required).

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (his⁺) on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

-

Include positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) to ensure the validity of the assay.

-

Interestingly, the study by Szyba et al. (1992) found that copper(II) chromate and dichromate complexes with 2,2'-bipyridyl and 1,10-phenanthroline exhibited markedly lower mutagenic activity than potassium dichromate and sodium chromate.[6] This suggests that complexation of the dichromate ion can mitigate its genotoxicity, a crucial aspect for any potential therapeutic development.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be a composite of the effects of the cupric (Cu²⁺) ion and the dichromate (Cr₂O₇²⁻) ion.

The Dichromate Ion: A Genotoxic Carcinogen

The dichromate ion contains chromium in the hexavalent state (Cr(VI)), which is a well-established human carcinogen.[5] Its toxicity is primarily mediated through its strong oxidizing potential and its ability to enter cells via anion transport channels.

Once inside the cell, Cr(VI) undergoes reductive metabolism, generating reactive intermediates such as Cr(V) and Cr(IV), as well as reactive oxygen species (ROS). These reactive species can cause oxidative stress and directly damage DNA, leading to strand breaks and the formation of DNA adducts. The ultimate trivalent chromium (Cr(III)) can also form stable complexes with macromolecules, including DNA, further contributing to genotoxicity. This cascade of events can lead to apoptosis or, in cases of misrepaired DNA damage, to carcinogenesis.

The Cupric Ion: A Key Regulator of Cellular Signaling

Copper is an essential trace element involved in a myriad of physiological processes. However, dysregulation of copper homeostasis is implicated in various diseases, including cancer and neurodegenerative disorders. Copper ions can act as signaling molecules, modulating the activity of several key pathways.

Copper ions have been shown to influence several critical signaling cascades:

-

MAPK/ERK Pathway: Copper can activate the MAPK/ERK pathway, which is centrally involved in the regulation of cell proliferation, differentiation, and survival.

-

NF-κB Pathway: The NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival, can be modulated by intracellular copper levels.

-

PI3K/Akt Pathway: Copper can influence the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

-

Angiogenesis: Copper is a known pro-angiogenic factor, promoting the formation of new blood vessels, a process essential for tumor growth and metastasis.

The dual nature of copper as both an essential cofactor and a potential toxin underscores the importance of tightly regulated homeostasis.

Potential Synergistic Effects

The combination of a genotoxic anion and a bioactive cation in this compound presents a complex toxicological and pharmacological profile. Studies on the combined effects of copper and chromium have shown synergistic toxicity in some biological systems.[7] This suggests that the biological effects of this compound may not be simply additive of its constituent ions. However, as previously noted, complexation can also reduce the toxicity of the dichromate ion.[6]

Relevance to Drug Development

The potential application of this compound in drug development is a double-edged sword. On one hand, the potent cytotoxicity and genotoxicity of the dichromate ion make it an unlikely candidate for systemic therapies. The high risk of carcinogenesis would likely outweigh any therapeutic benefit.

However, several avenues of research could be considered:

-

Topical Applications: For certain localized diseases, such as skin cancers, a topical formulation that limits systemic exposure might be conceivable, though significant safety hurdles would need to be overcome.

-

Prodrug and Targeting Strategies: The development of this compound-containing prodrugs that are only activated at the target site could be a strategy to mitigate systemic toxicity. Similarly, conjugation to a targeting moiety could enhance delivery to cancer cells while sparing healthy tissues.

-

Complexation Chemistry: As demonstrated by the work of Szyba et al. (1992), complexing this compound with specific ligands could significantly reduce its mutagenicity.[6] This opens the door to the design of novel coordination compounds with a more favorable therapeutic index. The copper ion itself is a target for chelation therapy in diseases of copper overload and is also being explored in the context of anticancer drugs.[8][9]

Conclusion

This compound is a well-defined chemical entity with a complex and challenging biological profile. The high toxicity and carcinogenicity of the hexavalent chromium component are major barriers to its direct use in drug development. However, the potential for mitigating this toxicity through complexation, coupled with the diverse biological activities of copper, suggests that novel derivatives of this compound could be of interest for further investigation. Future research should focus on the synthesis and biological evaluation of such complexes, with a strong emphasis on assessing their genotoxic potential and understanding their mechanisms of action at the molecular level. A thorough understanding of the interplay between the cupric and dichromate ions within a biological context is essential for any rational drug design efforts based on this compound.

References

- 1. Copper dichromate | Cr2CuO7 | CID 21872975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS 7789-07-3 - City Chemical LLC. [citychemical.com]

- 4. chembk.com [chembk.com]

- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 6. Mutagenic activity of copper(II) chromate and dichromate complexes with polypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Cytotoxicity Mechanisms of Copper Complexed with Disulfiram in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the High-Pressure Phase Transitions of Cupric Dichromate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, there is a notable absence of published research specifically detailing the phase transitions of cupric dichromate (CuCr₂O₇) under high-pressure conditions. Therefore, this document serves as an in-depth technical guide and a proposed framework for future research in this area. The experimental protocols, potential phase transitions, and data presentation are based on established high-pressure methodologies and analogous studies on related copper-containing compounds, particularly copper chromium oxide (CuCrO₂).

Introduction

The study of materials under extreme pressures provides profound insights into their structural, electronic, and vibrational properties, often leading to the discovery of novel phases with unique characteristics. This compound (CuCr₂O₇) presents an interesting candidate for high-pressure investigation due to the presence of Jahn-Teller active Cu²⁺ ions and the complex dichromate anion. The application of high pressure can induce significant changes in bond lengths, coordination environments, and crystal symmetry, potentially leading to new structural polymorphs and electronic states. This guide outlines the experimental and theoretical framework for investigating the high-pressure behavior of this compound.

Analogous Compound Study: High-Pressure Behavior of Copper Chromium Oxide (CuCrO₂)

In the absence of direct data on this compound, the high-pressure behavior of copper chromium oxide (CuCrO₂), which possesses a delafossite structure, serves as a valuable analogue. Studies on CuCrO₂ have revealed significant pressure-induced changes.

Structural and Vibrational Changes in CuCrO₂

Investigations using in-situ X-ray diffraction (XRD) and Raman spectroscopy have shown that CuCrO₂ undergoes a structural phase transition at high pressures. The ambient rhombohedral structure remains stable up to approximately 23-24 GPa, above which a new phase emerges[1]. The material exhibits anisotropic compression, with the c-axis being more compressible than the a-axis[1]. Raman spectroscopy studies indicate a hardening of vibrational modes with increasing pressure, followed by the appearance of a new mode around 24 GPa, confirming the structural phase transition[1][2].

Quantitative Data from High-Pressure Studies on CuCrO₂

The following tables summarize the key quantitative data obtained from high-pressure experiments on CuCrO₂. This data serves as an example of the parameters that would be investigated for this compound.

Table 1: Structural Parameters of CuCrO₂ Under High Pressure

| Pressure (GPa) | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Bulk Modulus (B₀) (GPa) | Pressure Derivative (B₀') |

| Ambient | Rhombohedral | R-3m | 2.97 | 17.1 | 130.8 | 156.7(2.8)[1] | 5.3(0.5)[1] |

| > 24 | High-Pressure Phase | - | - | - | - | - | - |

Data for the high-pressure phase structure is not fully resolved in the literature.

Table 2: Raman Modes of CuCrO₂ Under High Pressure

| Mode | Ambient Frequency (cm⁻¹) | Pressure Coefficient (dν/dP) (cm⁻¹/GPa) | Transition Pressure (GPa) |

| E_g | ~454 | Positive (Hardening) | ~24.5[1][2] |

| A_1g | ~703 | Positive (Hardening) | ~24.5[1][2] |

| New Mode | - | Negative (Softening) | Appears > 24.5[2] |

Proposed Experimental Protocols for High-Pressure Studies on this compound

To investigate the phase transitions of this compound, a combination of in-situ high-pressure techniques is required. The following protocols provide a detailed methodology.

Sample Preparation and Characterization

-

Synthesis: High-purity this compound (CuCr₂O₇) powder can be synthesized via standard solid-state reaction or precipitation methods.

-

Characterization: The synthesized sample should be characterized at ambient conditions using powder X-ray diffraction (XRD) to confirm its crystal structure and purity, and Raman spectroscopy to obtain its characteristic vibrational fingerprint.

Diamond Anvil Cell (DAC) Experiments

A diamond anvil cell (DAC) is used to generate high pressures on the sample.

-

Gasket Preparation: A stainless steel or rhenium gasket is pre-indented to a thickness of 40-50 µm. A sample chamber of 100-150 µm in diameter is then drilled in the center of the indentation.

-

Sample Loading: A small amount of the CuCr₂O₇ powder is placed into the sample chamber. A pressure-transmitting medium (e.g., silicone oil, or a 4:1 methanol-ethanol mixture for hydrostatic conditions) is added to ensure uniform pressure distribution. A small ruby chip is also included for pressure calibration.

-

Pressure Calibration: The pressure inside the DAC is determined by measuring the fluorescence shift of the ruby R1 line.

In-Situ High-Pressure X-ray Diffraction (HP-XRD)

HP-XRD is crucial for determining the crystal structure as a function of pressure.

-

Instrumentation: A synchrotron X-ray source is preferred due to its high flux and small beam size, which are necessary for the small sample volume in the DAC[3]. A monochromatic beam with high energy (e.g., > 20 keV) is used to minimize absorption by the diamond anvils.

-

Data Collection: Diffraction patterns are collected at various pressures upon compression and decompression to check for reversibility. The 2D diffraction images are integrated into 1D patterns of intensity versus 2θ.

-

Data Analysis: The diffraction patterns are analyzed using Rietveld refinement or Le Bail fitting to determine the crystal structure, space group, lattice parameters, and unit cell volume at each pressure. This data is then used to fit an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.

In-Situ High-Pressure Raman Spectroscopy

This technique provides information about the vibrational modes of the material, which are sensitive to changes in crystal structure and bonding.

-

Instrumentation: A Raman spectrometer equipped with a microscope for focusing the laser on the sample within the DAC is used. A suitable laser wavelength (e.g., 532 nm or 633 nm) should be chosen to avoid fluorescence.

-

Data Collection: Raman spectra are collected at different pressures during compression and decompression.

-

Data Analysis: The positions, widths, and intensities of the Raman peaks are analyzed as a function of pressure. The pressure dependence of the Raman mode frequencies (dν/dP) is determined. Discontinuities in the slope of these plots or the appearance/disappearance of modes are indicative of phase transitions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for investigating the high-pressure phase transitions of this compound.

References

An In-depth Technical Guide on the Core Reactivity of Cupric Dichromate with Common Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of cupric dichromate (CuCr₂O₇) with a range of common laboratory acids and bases. The information presented herein is intended to support research and development activities where the chemical behavior of this compound is of interest.

Executive Summary

This compound is a compound that exhibits a rich and varied chemistry, largely dictated by the interplay of its constituent ions: the copper(II) cation (Cu²⁺) and the dichromate anion (Cr₂O₇²⁻). Its reactions with acids and bases are characterized by acid-base equilibria, precipitation, complex ion formation, and redox processes. In acidic media, the dichromate ion is a potent oxidizing agent, while in basic conditions, the chemistry is dominated by the precipitation of copper(II) hydroxide and the conversion of dichromate to chromate. This guide details the specific reactions with hydrochloric acid, sulfuric acid, nitric acid, sodium hydroxide, and aqueous ammonia, providing balanced chemical equations, reaction mechanisms, and adaptable experimental protocols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | CuCr₂O₇ |

| Molar Mass | 279.55 g/mol |

| Appearance | Red-brown triclinic crystals[1] |

| Water Solubility | Very soluble[1] |

| Solubility in Acids | Soluble in hydrochloric and nitric acid[1] |

Reactivity with Common Acids

The reactivity of this compound in acidic solutions is primarily governed by the strong oxidizing nature of the dichromate ion in the presence of H⁺ ions. The general principle involves the reduction of hexavalent chromium (Cr⁶⁺) to the more stable trivalent state (Cr³⁺).

Reaction with Hydrochloric Acid (HCl)

In the presence of hydrochloric acid, this compound participates in a redox reaction. The dichromate ion is reduced by the chloride ions (in concentrated HCl) or other available reducing agents to form chromium(III) ions, which typically impart a green color to the solution. The copper(II) ion can form chloro complexes, such as [CuCl₄]²⁻, which are typically yellow-green.

Reaction Pathway:

Caption: Reaction pathway of this compound with concentrated HCl.

Balanced Chemical Equation (with a reducing agent like Cu⁺ for illustration): While a specific balanced equation for CuCr₂O₇ with HCl alone is not readily available, the reaction with a reducing agent like copper(I) chloride in acidic medium illustrates the redox process.[2][3][4]

K₂Cr₂O₇(aq) + 6 CuCl(s) + 14 HCl(aq) → 2 CrCl₃(aq) + 6 CuCl₂(aq) + 2 KCl(aq) + 7 H₂O(l)[2][3][4]

This can be adapted for this compound, suggesting the formation of Cr³⁺ and oxidized species from the acid.

Reaction with Sulfuric Acid (H₂SO₄)

With sulfuric acid, the dichromate ion acts as a strong oxidizing agent. If a suitable reducing agent is present, Cr(VI) will be reduced to Cr(III). In the absence of an external reducing agent, concentrated sulfuric acid itself can be reduced to sulfur dioxide (SO₂).

Reaction Pathway:

Caption: Reaction of this compound with concentrated H₂SO₄.

Balanced Chemical Equation (with copper metal as a reducing agent): The reaction of copper metal with potassium dichromate in sulfuric acid provides a model for this system.[5]

K₂Cr₂O₇(aq) + 6 Cu(s) + 7 H₂SO₄(aq) → Cr₂(SO₄)₃(aq) + 3 Cu₂(SO₄)(s) + K₂SO₄(aq) + 7 H₂O(l)

Reaction with Nitric Acid (HNO₃)

Nitric acid is a strong oxidizing acid, and its reaction with this compound will also be a redox process. Both the nitrate and dichromate ions can act as oxidizing agents. The reaction products will include copper(II) nitrate, chromium(III) nitrate, and nitrogen oxides (like NO₂ from concentrated HNO₃).

Reaction Pathway:

Caption: Reaction of this compound with concentrated HNO₃.

Balanced Chemical Equation: A specific balanced equation for CuCr₂O₇ with HNO₃ is not readily found. However, based on the known reactivity of its components, the following unbalanced reaction can be proposed:

CuCr₂O₇(s) + HNO₃(aq) → Cu(NO₃)₂(aq) + Cr(NO₃)₃(aq) + NO₂(g) + H₂O(l)

Reactivity with Common Bases

In basic solutions, the chemistry of this compound is characterized by the conversion of the dichromate ion to the chromate ion and the precipitation of the copper(II) ion.

Reaction with Sodium Hydroxide (NaOH)

The addition of a strong base like sodium hydroxide to a solution of this compound results in two primary reactions. First, the dichromate-chromate equilibrium shifts entirely to the chromate side. Second, the copper(II) ions precipitate as a pale blue solid, copper(II) hydroxide.

Reaction Pathway:

Caption: Reaction of this compound with sodium hydroxide.

Balanced Chemical Equation:

CuCr₂O₇(aq) + 4 NaOH(aq) → Cu(OH)₂(s) + 2 Na₂CrO₄(aq) + H₂O(l)

Reaction with Aqueous Ammonia (NH₃)

The reaction with aqueous ammonia is a stepwise process. Initially, with a limited amount of ammonia, a pale blue precipitate of copper(II) hydroxide is formed, similar to the reaction with NaOH. However, in the presence of excess ammonia, this precipitate dissolves to form the intensely deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[6][7]

Reaction Pathway:

Caption: Stepwise reaction of this compound with aqueous ammonia.

Balanced Chemical Equations:

-

Step 1 (Precipitation): CuCr₂O₇(aq) + 2 NH₃(aq) + 2 H₂O(l) → Cu(OH)₂(s) + (NH₄)₂Cr₂O₇(aq)

-

Step 2 (Complexation): Cu(OH)₂(s) + 4 NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2 OH⁻(aq)[6]

Quantitative Data Summary

Specific quantitative data for the reactions of this compound is not extensively available in the literature. The following table provides general thermodynamic data for the relevant ions in aqueous solution, which can be used for theoretical calculations.

| Species | Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| Cu²⁺(aq) | +64.77 | +65.49 | -99.6 |

| Cr₂O₇²⁻(aq) | -1490.3 | -1301.1 | +261.9 |

| CrO₄²⁻(aq) | -881.2 | -727.8 | +50.2 |

| Cr³⁺(aq) | -253.1 | -219.2 | -305 |

| Cu(OH)₂(s) | -449.8 | -379.5 | +108 |

| [Cu(NH₃)₄]²⁺(aq) | -381.6 | -138.1 | +268 |

Data sourced from standard thermodynamic tables.[8]

Experimental Protocols

The following are generalized experimental protocols for the reactions of this compound with common acids and bases. These should be adapted based on specific research needs and safety considerations. Note: this compound is toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a well-ventilated fume hood.

General Workflow for Acid/Base Reactions

References

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. Preparation of tetraaminecopper(ii) sulphate complex | DOCX [slideshare.net]

- 3. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 4. 6 CuCl + K2Cr2O7 + 14 HCl → 6 CuCl2 + 2 CrCl3 + 2 KCl + 7 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Cupric Dichromate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric dichromate, CuCr₂O₇, is a strong oxidizing agent that belongs to the family of chromium(VI) reagents. While the use of potassium and sodium dichromates is extensively documented in organic synthesis, specific literature detailing the application of this compound is less common. However, the reactive species in these reactions is the dichromate ion (Cr₂O₇²⁻) in an acidic medium, and therefore, the reactivity of this compound is expected to be analogous to its potassium and sodium counterparts. The presence of the Cu(II) ion is not reported to significantly alter the primary oxidative function of the dichromate ion in these contexts.

This document provides an overview of the application of dichromate salts for the oxidation of alcohols and presents generalized protocols that can be adapted for use with this compound.

Applications in Organic Synthesis

The primary application of dichromate salts in organic synthesis is the oxidation of primary and secondary alcohols.[1][2] Tertiary alcohols are generally resistant to oxidation under these conditions.[3]

-

Oxidation of Primary Alcohols: Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions.[1] To obtain the aldehyde, the product is distilled off as it forms to prevent further oxidation.[4][5] For the synthesis of carboxylic acids, the reaction is typically carried out under reflux with an excess of the oxidizing agent.[1]

-

Oxidation of Secondary Alcohols: Secondary alcohols are oxidized to ketones.[1] This reaction is generally straightforward and does not proceed further.

Quantitative Data Summary

The following tables summarize representative quantitative data for the oxidation of various alcohols using acidified dichromate. While these specific examples may have been performed with potassium or sodium dichromate, they serve as a valuable guide for reactions with this compound.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | Acidified Dichromate | Acetic Acid/Water | 35 | - | >85[6] |

| 4-Methylbenzyl Alcohol | Acidified Dichromate | Acetic Acid/Water | 35 | - | -[6] |

| 4-Chlorobenzyl Alcohol | Acidified Dichromate | Acetic Acid/Water | 35 | - | -[6] |

| 4-Nitrobenzyl Alcohol | Acidified Dichromate | Acetic Acid/Water | 35 | - | -[6] |

| Ethanol | Acidified Dichromate | Water | Distillation | - | -[5] |

| Propan-1-ol | Acidified Dichromate | Water | Distillation | - | - |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propan-2-ol | Acidified Dichromate | Water | Reflux | - | -[1] |

| Cyclohexanol | Acidified Dichromate | Water | Reflux | - | - |

| 1-Phenylethanol | Acidified Dichromate | Acetic Acid/Water | - | - | - |

Experimental Protocols

The following are detailed methodologies for key oxidation reactions. These protocols are based on the use of potassium or sodium dichromate and can be adapted for this compound by adjusting the molar equivalents.

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde (e.g., Ethanol to Ethanal)

This protocol emphasizes the immediate removal of the aldehyde from the reaction mixture to prevent its further oxidation to a carboxylic acid.[4][5]

Materials:

-

Primary alcohol (e.g., ethanol)

-

This compound (or sodium/potassium dichromate)

-

Concentrated sulfuric acid

-

Anti-bumping granules

-

Distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

Set up a distillation apparatus. The receiving flask should be placed in an ice bath to minimize the evaporation of the volatile aldehyde product.

-

In the distillation flask, place a solution of this compound in water and add a few anti-bumping granules.

-

Slowly and carefully add concentrated sulfuric acid to the dichromate solution while cooling the flask in an ice bath.

-

Gently heat the acidified dichromate solution.

-

Using a dropping funnel, add the primary alcohol dropwise to the heated oxidizing mixture at a rate that allows for the immediate distillation of the aldehyde as it is formed. The boiling point of the aldehyde will be lower than that of the starting alcohol.

-

Collect the distillate in the cooled receiving flask.

-

The collected product will be an aqueous solution of the aldehyde, which can be further purified by redistillation if necessary.

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Ethanol to Ethanoic Acid)

This protocol uses an excess of the oxidizing agent and reflux to ensure the complete oxidation of the intermediate aldehyde to the carboxylic acid.[1]

Materials:

-

Primary alcohol (e.g., ethanol)

-

This compound (or sodium/potassium dichromate) in excess

-

Dilute sulfuric acid

-

Anti-bumping granules

-

Reflux apparatus

-

Heating mantle

-

Distillation apparatus (for final purification)

Procedure:

-

Set up a reflux apparatus with a round-bottom flask and a condenser.

-

To the round-bottom flask, add the primary alcohol, an excess of the this compound solution, and dilute sulfuric acid. Add a few anti-bumping granules.

-

Heat the mixture under reflux for a specified time (e.g., 30-60 minutes). During this time, the color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).

-

After the reflux period, allow the mixture to cool.

-

Reconfigure the apparatus for distillation.

-